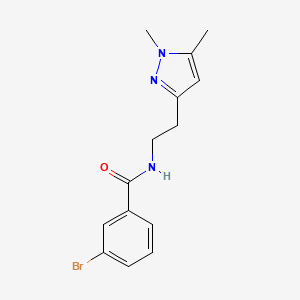

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Description

3-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a 1,5-dimethylpyrazole ethylamine moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines a halogenated aromatic system with a heterocyclic pyrazole group. Such motifs are often associated with bioactivity, particularly in targeting enzymes or receptors where halogen atoms and nitrogen-containing heterocycles play critical roles in binding interactions.

Properties

IUPAC Name |

3-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZKNMLKIWSQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Amidation: The final step involves the formation of the benzamide group by reacting the brominated pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the development of new materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Halogen vs. Alkyl Substituents : The bromine atom in the target compound may enhance electrophilic reactivity compared to the methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , making it more suitable for cross-coupling reactions .

- Heterocyclic Influence : The 1,5-dimethylpyrazole group offers steric bulk and hydrogen-bonding capabilities distinct from the triazole in compound (3) . Pyrazoles are stronger π-acceptors, which could influence coordination behavior in metal complexes .

Insights :

- Synthetic Flexibility: The target compound’s pyrazole-ethylamine sidechain may require specialized coupling conditions compared to the simpler amino alcohol used in .

- Spectroscopic Differentiation : The bromine substituent would deshield aromatic protons (δ ~7.5–8.2 ppm) more significantly than methyl groups (δ ~7.3–7.6 ppm in ).

Hydrogen Bonding and Crystal Packing

The pyrazole group in the target compound may participate in N–H···O or C–H···Br interactions, influencing crystal packing. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits O–H···N hydrogen bonds critical for its N,O-bidentate functionality . Graph set analysis (as per Etter’s rules) could reveal distinct patterns compared to triazole-containing analogs, which often form stronger N–H···O/N interactions .

Biological Activity

3-Bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.19 g/mol. The compound features a bromine atom substituted on a benzamide moiety and a dimethylpyrazole side chain.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In particular, 3-bromo derivatives have been noted for their enhanced potency against cancer cells compared to their non-brominated counterparts.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) : Induction of ROS generation leading to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.

Case Studies

-

Study on Antitumor Effects :

- Objective : To evaluate the anticancer effects of this compound on human breast cancer cells (MCF-7).

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Mechanistic Study :

- Objective : To elucidate the mechanism behind the anticancer activity.

- Findings : The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.19 g/mol |

| Anticancer IC50 (MCF-7) | 15 µM |

| Apoptosis Induction | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.